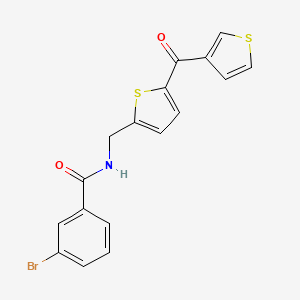

3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a complex organic compound characterized by its bromine atom, thiophene rings, and benzamide group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting with the bromination of thiophene to introduce the bromine atom. Subsequent steps may include the formation of the thiophene-3-carbonyl group and the attachment of the benzamide moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The use of catalysts and controlled reaction conditions is crucial to achieving high yields and minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has highlighted the potential of thiophene derivatives, including compounds similar to 3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide, in exhibiting antimicrobial properties. A study demonstrated that certain thiophene-linked compounds showed significant activity against various microbial strains, suggesting that modifications in the thiophene structure can enhance efficacy against resistant pathogens .

1.2 Anticancer Properties

The compound's structural characteristics suggest potential anticancer applications. For instance, related thiophene derivatives have been tested for their ability to inhibit cancer cell proliferation. In vitro studies indicated that compounds with similar thiophene structures displayed promising results against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer) using assays like MTT .

Synthesis and Structural Insights

2.1 Synthetic Pathways

The synthesis of this compound involves various chemical reactions including halogenation and amide formation. The synthesis typically starts with the preparation of thiophene derivatives followed by coupling reactions to form the desired compound .

2.2 Structural Analysis

The molecular structure of this compound can be analyzed through techniques such as NMR spectroscopy and X-ray crystallography, providing insights into its conformational stability and electronic properties. Structural studies have shown that the presence of bromine enhances the electron-withdrawing capacity of the molecule, potentially increasing its reactivity in biological systems .

Material Science Applications

3.1 Organic Electronics

Thiophene-based compounds are widely researched for their applications in organic electronics due to their favorable electronic properties. The incorporation of this compound into polymeric materials could enhance charge transport properties, making it suitable for use in organic light-emitting diodes (OLEDs) and organic solar cells .

3.2 Photovoltaic Devices

Recent advancements in materials science have explored the use of thiophene derivatives in photovoltaic devices. The compound's ability to form stable thin films can be advantageous for developing efficient solar energy conversion systems .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism by which 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide exerts its effects involves its interaction with specific molecular targets. The thiophene rings and benzamide group can bind to enzymes or receptors, influencing biological pathways and cellular processes.

Comparación Con Compuestos Similares

3-Bromothianaphthene

5-Bromo-2-thiophenecarboxylic acid

3-Thienylboronic acid

Uniqueness: 3-Bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide stands out due to its unique combination of bromine, thiophene, and benzamide groups, which confer distinct chemical and biological properties compared to similar compounds.

Actividad Biológica

3-bromo-N-((5-(thiophene-3-carbonyl)thiophen-2-yl)methyl)benzamide is a compound of significant interest due to its potential biological activities. This article explores its biochemical properties, cellular effects, and molecular mechanisms of action, supported by relevant research findings and data tables.

Molecular Structure and Composition:

- Molecular Formula: C₁₇H₁₂BrN₁O₂S₂

- Molecular Weight: 406.3 g/mol

- CAS Number: 1421449-46-8

The compound features a bromine atom, a benzamide group, and thiophene moieties, which are known for their diverse biological activities.

Antibacterial Activity

Research indicates that thiophene derivatives exhibit antibacterial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL, demonstrating comparable efficacy to standard antibiotics like ceftriaxone .

Anticancer Activity

Thiophene derivatives have been evaluated for their anticancer properties, targeting pathways involved in cancer progression. Studies have reported IC₅₀ values ranging from 7 to 20 µM against various cancer cell lines, including those related to pancreatic and breast cancer . Specifically, the compound has been noted for its ability to induce apoptosis in cancer cells and inhibit angiogenesis.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. In studies, certain thiophene derivatives demonstrated up to 89% inhibition of IL-6 at a concentration of 10 µg/mL, suggesting a strong potential for therapeutic applications in inflammatory diseases .

Molecular Interactions

The biological activity of this compound is largely attributed to its ability to interact with specific biomolecules:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, thereby altering cellular functions.

- Gene Expression Modulation: It can influence gene expression profiles associated with inflammation and cancer progression.

- Cell Signaling Pathways: The compound has been shown to modulate cell signaling pathways that regulate cell growth and apoptosis.

Study on Anticancer Effects

A study published in a peer-reviewed journal investigated the effects of thiophene derivatives on human leukemia cell lines. The results indicated that treatment with the compound resulted in significant reductions in cell viability and alterations in cell cycle progression, suggesting an induction of apoptosis .

Study on Antibacterial Properties

Another research effort focused on evaluating the antibacterial efficacy of thiophene derivatives against multi-drug resistant strains. The findings revealed that the tested compounds exhibited substantial antibacterial activity with inhibition zones measuring up to 30 mm against resistant strains .

Data Summary Table

| Activity Type | Tested Strains/Cell Lines | IC₅₀/MIC Values | Notes |

|---|---|---|---|

| Antibacterial | E. faecalis, P. aeruginosa | MIC: 40–50 µg/mL | Comparable efficacy to ceftriaxone |

| Anticancer | Human leukemia cells | IC₅₀: 7–20 µM | Induces apoptosis |

| Anti-inflammatory | Cytokine assays | Inhibition: up to 89% | Strong inhibition of IL-6 and TNF-α |

Propiedades

IUPAC Name |

3-bromo-N-[[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2S2/c18-13-3-1-2-11(8-13)17(21)19-9-14-4-5-15(23-14)16(20)12-6-7-22-10-12/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVOOEHRYUFKLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCC2=CC=C(S2)C(=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.